molecular formula C5H4BrClS B3053368 2-Bromo-5-chloro-3-methylthiophene CAS No. 53374-61-1

2-Bromo-5-chloro-3-methylthiophene

Cat. No. B3053368
CAS RN: 53374-61-1
M. Wt: 211.51 g/mol
InChI Key: RPIZMUZGZZSEJZ-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-3-methylthiophene” is a chemical compound with the molecular formula C5H4BrClS . It is a derivative of thiophene, a heterocyclic compound that contains a ring of four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds like “2-Bromo-3-methylthiophene” has been reported. It is formed (approximately 90%) by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-3-methylthiophene” consists of a thiophene ring which is substituted with a bromine atom, a chlorine atom, and a methyl group . The average mass of the molecule is 211.507 Da and the monoisotopic mass is 209.890549 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiophene Derivatives : 2-Bromo-5-chloro-3-methylthiophene serves as an intermediate in the synthesis of various thiophene derivatives. For instance, Zhang-Qi Yang (2010) reported a facile and low-cost route for preparing 2-Chloro-5-methylthiophene, a compound similar to 2-Bromo-5-chloro-3-methylthiophene, demonstrating its utility in creating pharmaceuticals and agrochemicals (Yang, 2010).
  • Analytical Techniques in Chemistry : Zhao Li-juan (2011) conducted a study focusing on the synthesis and characterization of 3-methylthiophene bromides, which are closely related to 2-Bromo-5-chloro-3-methylthiophene. This research highlights the importance of analytical techniques like gas chromatography (GC) in understanding the properties and purity of thiophene derivatives (Li-juan, 2011).

Electronic and Structural Studies

  • Electronic Structure Analysis : The electronic structure and substituent effects in derivatives like 2-bromo-5-chlorothiophene have been investigated by Shengrui Tong et al. (2010) using photoelectron spectroscopy (PES). This study provides insights into the electronic effects of donor or acceptor substituent groups in thiophene derivatives, which is crucial for understanding the reactivity and properties of compounds like 2-Bromo-5-chloro-3-methylthiophene (Tong et al., 2010).

properties

IUPAC Name

2-bromo-5-chloro-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c1-3-2-4(7)8-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIZMUZGZZSEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538678
Record name 2-Bromo-5-chloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-methylthiophene

CAS RN

53374-61-1
Record name 2-Bromo-5-chloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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